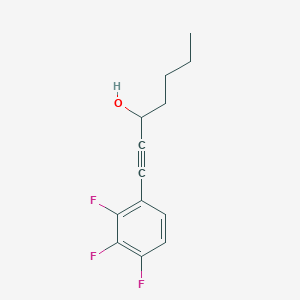

1-(2,3,4-Trifluorophenyl)hept-1-YN-3-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

819861-97-7 |

|---|---|

Molecular Formula |

C13H13F3O |

Molecular Weight |

242.24 g/mol |

IUPAC Name |

1-(2,3,4-trifluorophenyl)hept-1-yn-3-ol |

InChI |

InChI=1S/C13H13F3O/c1-2-3-4-10(17)7-5-9-6-8-11(14)13(16)12(9)15/h6,8,10,17H,2-4H2,1H3 |

InChI Key |

ITOSGUDGMQISMW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C#CC1=C(C(=C(C=C1)F)F)F)O |

Origin of Product |

United States |

Contextual Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have become indispensable in modern chemical research and industry. wikipedia.org The strategic incorporation of fluorine atoms into a molecule can dramatically alter its physical, chemical, and biological properties. This is attributed to the unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond. alfa-chemistry.com

In the pharmaceutical sector, approximately 20% of all commercial drugs contain fluorine. nih.govsemanticscholar.org The introduction of fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing its half-life. alfa-chemistry.com Furthermore, fluorine can improve a compound's lipophilicity, which aids in its transport across biological membranes, and can alter the acidity (pKa) of nearby functional groups, affecting the drug's binding affinity to its target. alfa-chemistry.com Prominent examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) (Prozac) and the antibiotic ciprofloxacin. wikipedia.org

The influence of organofluorine compounds extends to agrochemicals, where they contribute to the development of more potent and stable pesticides and herbicides. In materials science, fluorinated polymers like Teflon are renowned for their high thermal stability and chemical inertness. wikipedia.org The unique properties conferred by fluorine make organofluorine chemistry a vibrant and rapidly expanding field.

Fundamental Importance of Propargylic Alcohol Motifs in Organic Synthesis

Propargylic alcohols, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, are exceptionally versatile building blocks in organic synthesis. researchgate.net Their utility stems from the presence of two reactive functional groups—the alkyne and the alcohol—which can be manipulated independently or in concert to construct complex molecular architectures. researchgate.netsci-hub.se

These bifunctional molecules are readily prepared through the addition of terminal alkynes to carbonyl compounds, a fundamental carbon-carbon bond-forming reaction. organic-chemistry.org Once formed, propargylic alcohols can participate in a vast array of transformations. sci-hub.se The hydroxyl group can be substituted by various nucleophiles, often proceeding through a stabilized propargylic carbocation intermediate. sci-hub.seresearchgate.net The alkyne moiety can undergo numerous reactions, including additions, cyclizations, and metal-catalyzed cross-coupling reactions. researchgate.netnih.gov

Moreover, propargylic alcohols are key precursors to other important structures. For instance, they can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. nih.gov Their ability to serve as synthons for allenes, furans, and various heterocyclic and carbocyclic systems underscores their fundamental importance as intermediates in the synthesis of natural products and biologically active molecules. researchgate.netmdpi.com

Role of Fluorinated Alkynes in Modern Synthetic Strategies

The introduction of fluorine atoms or fluorinated groups, such as a trifluoromethyl (CF3) group, into an alkyne significantly modifies its electronic properties and reactivity. Fluorine's strong electron-withdrawing nature reduces the electron density of the alkyne, making it more electrophilic and susceptible to nucleophilic attack. This altered reactivity opens up new avenues for synthetic transformations.

Fluorinated alkynes are valuable intermediates for creating complex fluorinated molecules with applications in medicinal chemistry and materials science. For example, the trifluoromethyl group is a key feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding selectivity. nih.gov The development of methods for the trifluoromethylation of alkynes is an active area of research, providing access to trifluoromethyl-substituted alkenes and other valuable fluorinated structures. researchgate.netmdpi.com

In materials science, fluorinated alkynes are used in the synthesis of fluoropolymers, which possess desirable properties like high thermal stability and chemical resistance. The hydrofluorination of alkynes is also a critical strategy for producing vinyl fluorides, which are important structural motifs in bioactive compounds. researchgate.netnih.gov The unique reactivity and stability profiles of fluorinated alkynes ensure their continued role as crucial components in modern synthetic strategies.

Research Landscape for Compounds Combining Trifluorophenyl, Alkyne, and Propargylic Alcohol Functionalities

While specific research focused exclusively on 1-(2,3,4-Trifluorophenyl)hept-1-yn-3-ol is not extensively documented in publicly available literature, the compound belongs to a class of molecules that is of significant synthetic interest. The research landscape for molecules combining a polyfluorinated aryl ring, an alkyne, and a propargylic alcohol is shaped by the collective importance of these individual functional groups.

The synthesis of such compounds typically involves the coupling of a fluorinated aryl alkyne with an appropriate aldehyde. For instance, the addition of the lithium or zinc acetylide of 1-ethynyl-2,3,4-trifluorobenzene (B8740431) to pentanal would be a standard route to the target molecule. organic-chemistry.orggoogle.com Research in this area often focuses on developing catalytic and enantioselective versions of these addition reactions to produce chiral propargylic alcohols, which are highly valuable intermediates. google.com

The reactivity of this class of compounds is of great interest. The trifluorophenyl group, being strongly electron-withdrawing, influences the acidity of the propargylic proton and the reactivity of the alkyne. Gold-catalyzed reactions, which are known to activate alkynes, are a prominent area of investigation for propargylic alcohols. mdpi.comnih.gov The presence of the fluorinated ring could direct or modulate the regioselectivity of transformations like hydration or cyclization. acs.org Research into α-trifluoromethyl propargylic alcohols has demonstrated their utility in reactions with a wide variety of nucleophiles, suggesting a similar rich reactivity for their trifluorophenyl-substituted counterparts. researchgate.net

The potential applications for these compounds lie primarily in drug discovery and agrochemicals. The trifluorophenyl motif is a known bioisostere for other aromatic systems, and its inclusion, along with the versatile propargylic alcohol handle, provides a scaffold that can be readily diversified to create libraries of new compounds for biological screening. mdpi.com

Data Tables

Table 1: Key Functional Groups and Their Significance

| Functional Group | Chemical Structure | Significance in Chemical Research |

|---|---|---|

| 2,3,4-Trifluorophenyl | C₆H₂F₃- | An electron-withdrawing aromatic ring that enhances metabolic stability, lipophilicity, and can modulate bioactivity. alfa-chemistry.com |

| Alkyne | -C≡C- | A high-energy, linear functional group that serves as a versatile handle for C-C bond formation, cyclizations, and click chemistry. |

| Propargylic Alcohol | -C≡C-CH(OH)- | A bifunctional motif that acts as a key synthetic intermediate for a wide range of transformations, including substitutions and rearrangements. researchgate.net |

Table 2: General Physicochemical Properties of Related Compound Classes

| Property | Organofluorine Compounds | Propargylic Alcohols |

|---|---|---|

| Polarity | Generally increased due to the high electronegativity of fluorine. | Moderate to high due to the hydroxyl group. |

| Boiling Point | Can be lower or higher than non-fluorinated analogues depending on intermolecular forces. | Generally higher than corresponding alkanes due to hydrogen bonding. |

| Acidity | Acidity of neighboring C-H or O-H bonds is often increased. | The terminal alkyne proton (if present) is weakly acidic; the alcohol proton has typical pKa. |

| Reactivity | The C-F bond is very strong and stable; fluorine influences the reactivity of adjacent functional groups. | The alkyne is susceptible to addition reactions; the alcohol undergoes typical alcohol reactions and can be a good leaving group upon activation. sci-hub.se |

An in-depth examination of the synthetic strategies for producing this compound and related fluorinated propargylic alcohols reveals a modular approach. The synthesis is centered on two primary stages: the construction of the fluorinated aryl-alkyne core and the subsequent formation of the propargylic alcohol group. These processes employ a range of modern synthetic reactions, including cross-coupling and nucleophilic additions to carbonyls.

Catalysis in the Synthesis and Transformations of 1 2,3,4 Trifluorophenyl Hept 1 Yn 3 Ol

Gold-Catalyzed Processes for Propargylic Alcohols and Alkynes

Gold catalysts, particularly Au(I) and Au(III) complexes, exhibit a strong affinity for carbon-carbon triple bonds (alkynes), activating them towards nucleophilic attack under mild conditions. ucl.ac.uk This "alkynophilicity" has led to the development of a vast array of transformations for propargylic alcohols. ucl.ac.uknih.gov

A primary reaction of propargylic alcohols catalyzed by gold is the Meyer-Schuster rearrangement, which converts secondary and tertiary propargylic alcohols into α,β-unsaturated ketones (enones). ucl.ac.uknih.gov This process is often highly efficient, proceeding at room temperature. nih.gov Gold catalysts can also facilitate the direct nucleophilic substitution of the hydroxyl group in propargylic alcohols with various nucleophiles, including alcohols, thiols, and electron-rich aromatics, often proceeding through a carbocation intermediate. researchgate.net Furthermore, gold catalysis enables diverse cycloaddition and cycloisomerization reactions, transforming appropriately functionalized alkynes into complex carbocyclic and heterocyclic systems. beilstein-journals.org In the presence of anilines, gold catalysts can promote the regioselective hydroamination of propargylic alcohols to yield 3-hydroxyimines, which can be further converted to 1,3-amino alcohols or 3-hydroxyketones. acs.org

Recent advancements have focused on expanding the scope of these reactions, including tandem processes where an initial gold-catalyzed alkyne activation is followed by subsequent transformations, leading to significant increases in molecular complexity from simple starting materials. nih.gov For instance, a gold-catalyzed alkyne hydration can be combined with vinyl-gold addition and reductive elimination in a one-pot trifunctionalization of an alkyne. nih.gov

| Catalyst System | Substrate Type | Transformation | Product Type | Ref. |

| PPh₃AuNTf₂ | Secondary Propargylic Alcohol | Meyer-Schuster Rearrangement | α,β-Unsaturated Ketone | nih.gov |

| AuCl₃ | Propargylic Alcohol | Nucleophilic Substitution | Propargylic Ether/Thioether | researchgate.net |

| [JohnPhosAu(MeCN)]SbF₆ | Alkynol | 6-exo-dig Cyclization | O-Heterocycle | acs.org |

| Gold(I) Catalyst | Propargylic Alcohol + Aniline | Hydroamination | 3-Hydroxyimine | acs.org |

| IPrAuNTf₂ | Homopropargylic Carboxamide | Tandem Carbonyl Addition/Rearrangement | Dihydropyridone | nih.gov |

Palladium-Mediated and -Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. In the context of 1-(2,3,4-trifluorophenyl)hept-1-yn-3-ol, palladium-catalyzed cross-coupling reactions are paramount for constructing the aryl-alkyne bond.

The Sonogashira coupling is the most prominent of these reactions, enabling the direct coupling of terminal alkynes with aryl or vinyl halides. fiveable.me This reaction, typically employing a palladium catalyst and a copper(I) co-catalyst, is a highly effective method for synthesizing arylalkynes. fiveable.me Modern iterations of this reaction have focused on developing copper-free conditions and using more stable and commercially available palladium precatalysts to couple aryl bromides and chlorides with silyl-protected alkynes under mild conditions. acs.org This methodology is tolerant of a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. acs.org

Beyond the Sonogashira reaction, palladium can catalyze other transformations of alkynes. For example, a novel alkyne-alkyne cross-coupling has been developed where ene-yne-ketones act as carbene precursors, coupling with terminal alkynes through a metal carbene migratory insertion process. rsc.org Additionally, palladium catalysts can mediate reductive cross-coupling reactions between terminal alkynes and α-bromo carboxamides, leading to α-alkenyl carboxamides instead of the expected Sonogashira products. rsc.org

| Catalyst System | Reactant 1 | Reactant 2 | Reaction Type | Product Type | Ref. |

| Pd(OAc)₂ / Ag₂O | Terminal Alkyne | Arylboronic Acid | Cross-Coupling | Internal Alkyne | nih.gov |

| PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | Aryl Halide | Sonogashira Coupling | Arylalkyne | fiveable.me |

| Pd(dba)₂ / P(t-Bu)₃ | α-Bromo Carboxamide | Terminal Alkyne | Reductive Cross-Coupling | α-Alkenyl Carboxamide | rsc.org |

| Palladium Precatalyst | Trimethylsilylalkyne | Aryl Bromide/Chloride | Cross-Coupling | Disubstituted Alkyne | acs.org |

Copper-Catalyzed Reactions, including Trifluoromethylation and Propargylation

Copper catalysis offers a cost-effective and versatile platform for a range of alkyne and propargylic alcohol transformations. These reactions include trifluoromethylation, propargylic substitution, and various coupling reactions.

The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly alter their biological and material properties. nih.gov Copper-catalyzed methods have been developed for the direct trifluoromethylation of terminal alkynes using reagents like TMSCF₃ or Togni's reagent. nih.govacs.org These reactions can proceed through radical pathways, enabling transformations such as the bis(trifluoromethylation) of alkynes to yield 1,2-bis(trifluoromethylated) alkenes with high stereoselectivity. thieme-connect.com

Copper is also widely used in propargylic substitution reactions, where the hydroxyl group of a propargylic alcohol (or a derivative like an acetate (B1210297) or bromide) is replaced by a nucleophile. rsc.org This provides a direct route to chiral propargylic derivatives when chiral ligands are employed. rsc.org Recent developments have enabled the first copper-catalyzed asymmetric propargylic substitution reactions directly using propargylic alcohols, employing a bifunctional ligand that facilitates both the in-situ activation of the alcohol and the enantioselective substitution. rsc.orgrsc.org Additionally, copper catalysts can mediate the propargylation of various nucleophiles, such as nitroalkanes, providing access to complex homopropargylic products. nih.gov

| Catalyst System | Substrate(s) | Transformation | Product Type | Ref. |

| Cu(I) salt | Terminal Alkyne + Togni's Reagent | Trifluoromethylation/Cyclization | CF₃-containing Heterocycle | acs.org |

| Cu(CH₃CN)₄BF₄ | Arylalkyne + Togni-II + (bpy)Zn(CF₃)₂ | Radical Bis(trifluoromethylation) | 1,2-Bis(trifluoromethylated) alkene | thieme-connect.com |

| Cu Salt / Chiral N,N,P-Ligand | Propargylic Alcohol + Nucleophile | Asymmetric Propargylic Substitution | Chiral Propargylic Product | rsc.orgrsc.org |

| CuI / dppp | Benzyne + Terminal Alkyne + Propargyl Chloride | Alkynyl-propargylation | Difunctionalized Arene | nih.gov |

| Copper Catalyst | Nitroalkane + Propargyl Bromide | α-Propargylation | Homopropargylic Nitroalkane | nih.gov |

Silver-Catalyzed Transformations

Like gold and copper, silver(I) salts are effective π-acids that can activate alkynes, facilitating a variety of transformations. rsc.org Silver catalysis is often complementary to gold or copper, sometimes offering unique reactivity. rsc.orgacs.org

Silver catalysts are employed in numerous reactions, including cycloadditions, cycloisomerizations, and cascade reactions of alkyne-containing substrates. rsc.org For propargylic alcohols specifically, silver catalysts can mediate the carboxylative cyclization with CO₂, converting them into α-alkylidene cyclic carbonates, a class of valuable synthetic intermediates. acs.org This transformation is particularly notable for its ability to directly utilize primary propargylic alcohols. acs.org

In some cases, silver catalysts can promote the substitution of the hydroxyl group in propargylic alcohols with various nucleophiles, similar to gold-catalyzed processes. ucl.ac.uknih.gov Furthermore, the rational design of chiral ligands has enabled silver-catalyzed enantioselective reactions, such as the amination of propargylic C-H bonds to produce valuable γ-alkynyl γ-aminoalcohols. nih.gov This reaction proceeds via a proposed silver-nitrene intermediate that undergoes an enantiodetermining hydrogen-atom transfer. nih.gov

| Catalyst System | Substrate(s) | Transformation | Product Type | Ref. |

| Ag(I) / DavePhos | Primary Propargylic Alcohol + CO₂ | Carboxylative Cyclization | α-Alkylidene Cyclic Carbonate | acs.org |

| Ag(I) salt | Propargylic Alcohol | Nucleophilic Substitution | Propargylic Ether/Amine | ucl.ac.uknih.gov |

| Ag(I) / Chiral Bis(oxazoline) Ligand | Carbamate Ester with Propargylic C-H | Enantioselective C-H Amination | γ-Alkynyl γ-Aminoalcohol | nih.gov |

| AgOAc / Chiral Ligand | Amine + Terminal Alkyne | Nucleophilic Addition | Chiral Propargylic Alcohol | nsf.gov |

Lewis Acid and Brønsted Acid Catalysis

While transition metals are dominant in alkyne catalysis, simpler Lewis acids and Brønsted acids can also serve as effective catalysts for activating alkynes and propargylic alcohols. These metal-free conditions offer practical advantages and can lead to distinct reactivity patterns. nih.gov

Brønsted acids catalyze reactions by protonating the alkyne, which generates a highly electrophilic vinyl cation intermediate. thieme-connect.com This intermediate can then be trapped by intra- or intermolecular nucleophiles, leading to cyclization or addition products. thieme-connect.comacs.org This strategy has been applied to various carbocyclizations and hydroaminations. thieme-connect.comacs.org The selectivity of these reactions can often be controlled by carefully choosing the reaction conditions. nih.gov

Lewis acids, on the other hand, can coordinate to the hydroxyl group of the propargylic alcohol, facilitating its departure and the formation of a propargyl cation, which can then react with nucleophiles. While not explicitly detailed in the provided search results for the target compound class, this is a fundamental activation mode for alcohols. The choice between Brønsted and Lewis acid catalysis can direct the reaction down different pathways, highlighting the versatility of acid catalysis in alkyne chemistry. rsc.org

| Catalyst Type | Substrate Type | Transformation | Key Intermediate | Ref. |

| Brønsted Acid (e.g., TfOH) | Alkyne-containing Substrate | Carbocyclization | Vinyl Cation | thieme-connect.com |

| Brønsted Acid (N-triflylphosphoramide) | 1-Alkynylnaphth-2-ol + Phenol | Hydroarylation | Vinylidenequinone-methide | researchgate.net |

| Brønsted Acid (bis(trifluoromethanesulfonyl)imide) | Unactivated Alkyne | Intramolecular Hydroalkoxylation | Vinyl Cation | acs.org |

| Chiral Brønsted Acid | Alkyne-containing Substrate | Enantioselective Carbocyclization | Chiral Ion Pair | researchgate.net |

Rational Ligand Design and Its Impact on Catalytic Efficiency and Selectivity

The efficiency and selectivity (chemo-, regio-, and enantio-) of metal-catalyzed reactions are profoundly influenced by the ligands coordinated to the metal center. Rational ligand design is therefore a critical strategy for developing new and improved catalytic systems for alkyne and propargylic alcohol transformations. researchgate.net

In gold catalysis, the linear coordination of Au(I) presents a challenge for asymmetric synthesis, as the chiral ligand is positioned far from the reacting substrate. nih.gov New-generation ligands have been designed to overcome this, often featuring bifunctional character where one part of the ligand binds the metal and another part interacts non-covalently (e.g., via hydrogen bonding) with the substrate or nucleophile, guiding its approach and inducing stereoselectivity. nih.govnih.gov For example, a biphenyl-phosphine ligand bearing a 3'-amide group was shown to dramatically improve the efficiency of gold-catalyzed acid addition to alkynes by directing the nucleophile via hydrogen bonding. nih.gov

Similarly, in silver-catalyzed C-H amination, the development of a novel bis(oxazoline) (BOX) ligand was key to achieving high enantioselectivity. nih.gov For copper-catalyzed asymmetric propargylic substitutions, chiral P,N,N-ligands have proven highly effective. acs.org The design principles often involve creating a well-defined, sterically constrained chiral pocket around the metal's active site, which forces the substrate to adopt a specific orientation, leading to a highly selective transformation.

| Metal | Ligand Class | Design Principle | Impact | Ref. |

| Gold(I) | Biphenyl-phosphine with 3'-amide | Non-covalent substrate direction | Increased catalytic efficiency (TON) | nih.gov |

| Gold(I) | Chiral Bifunctional Phosphine | Cooperative catalysis via ligand's basic site | Asymmetric C-H propargylation | nih.gov |

| Silver(I) | Bis(oxazoline) (BOX) | Steric control in chiral pocket | Enantioselective C-H amination | nih.gov |

| Copper(I) | Chiral P,N,N-Ligand | Formation of rigid metal-ligand complex | Enantioselective propargylic substitution | acs.org |

Cooperative and Multimetallic Catalytic Systems

Cooperative catalysis, where two or more distinct catalysts work in concert to promote a transformation that is not possible with either catalyst alone, has emerged as a powerful strategy. ethz.ch These systems can involve two different metals, a metal and an organocatalyst, or a metal and a Lewis/Brønsted acid.

For propargylic alcohols, cooperative systems can activate both the electrophile (the propargylic alcohol) and the nucleophile simultaneously. For example, an asymmetric propargylic substitution has been developed using a cooperative B/Cu system. acs.org In this reaction, an achiral borinic acid activates an ortho-hydroxy aryl ketone to form a nucleophilic enol boronate, while a chiral copper complex activates the propargylic acetate electrophile, enabling a highly enantioselective coupling. acs.org Another example involves the propargylic allylation of propargylic alcohols with α,β-unsaturated aldehydes, which requires the cooperative action of a diruthenium complex and a secondary amine organocatalyst. acs.org

This synergistic approach allows for reactions to proceed under milder conditions and can unlock novel reaction pathways. The development of chiral bifunctional ligands, as seen in copper-catalyzed propargylation, is another form of cooperative catalysis where different parts of a single molecule (the ligand) perform distinct catalytic roles. rsc.org

| Catalyst System 1 | Catalyst System 2 | Substrates | Transformation | Synergy Mechanism | Ref. |

| Diruthenium Complex | Secondary Amine | Propargylic Alcohol + En-al | Propargylic Allylation | Ru activates alkyne; Amine forms enamine nucleophile | acs.org |

| Borinic Acid (B) | Chiral Copper Complex | o-Hydroxy Aryl Ketone + Propargylic Acetate | Asymmetric Propargylation | B activates ketone; Cu activates propargyl acetate | acs.org |

| Vanadium Catalyst | Palladium Catalyst | Propargylic Alcohol + Allyl Carbonate | Allyl-trapping of Rearranged Alcohol | V catalyzes Meyer-Schuster; Pd forms π-allyl complex | ethz.ch |

| Chiral N,N,P-Ligand | Copper Salt | Propargylic Alcohol + Nucleophile | Asymmetric Propargylation | Ligand's basic site deprotonates alcohol; Cu-ligand complex activates intermediate | rsc.org |

Advanced Spectroscopic Characterization Methodologies for Fluorinated Organic Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. rsc.org For fluorinated compounds, the combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR provides a wealth of data on the molecular framework and the electronic environment of the nuclei. rsc.orgresearchgate.net

Proton (¹H) NMR Techniques and Applications

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 1-(2,3,4-Trifluorophenyl)hept-1-yn-3-ol, distinct signals are expected for the aromatic protons, the hydroxyl proton, the propargylic methine proton, and the protons of the n-butyl group.

The two aromatic protons on the trifluorophenyl ring are expected to appear in the aromatic region (typically δ 7.0–8.0 ppm). Their chemical shifts and coupling patterns will be complex due to coupling to each other and to the neighboring fluorine atoms (³JHF and ⁴JHF). The methine proton (H3) adjacent to the hydroxyl group is anticipated to appear as a triplet around δ 4.5 ppm, coupled to the adjacent methylene (B1212753) (C4) protons. The hydroxyl proton signal is typically a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature. The protons of the n-butyl chain (C4 to C7) will exhibit characteristic chemical shifts and splitting patterns corresponding to a standard alkyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| H5', H6' (Aromatic) | 7.0 - 7.5 | m (complex) | JHH, JHF |

| H3 (CH-OH) | ~4.5 | t | J = 6-7 Hz |

| OH | Variable (1.5 - 4.0) | br s | None |

| H4 (CH₂) | ~1.7 | m | J = 6-8 Hz |

| H5 (CH₂) | ~1.5 | m | J = 6-8 Hz |

| H6 (CH₂) | ~1.4 | m | J = 6-8 Hz |

| H7 (CH₃) | ~0.9 | t | J = 7 Hz |

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Determination

Carbon-13 NMR spectroscopy maps the carbon backbone of a molecule. oregonstate.edu Each unique carbon atom produces a distinct signal, providing information on the total number of carbons and their chemical environment (e.g., alkane, alkyne, alcohol, aromatic). libretexts.org

For this compound, the two alkynyl carbons (C1 and C2) are expected to resonate in the δ 80–95 ppm range. rsc.org The carbon bearing the hydroxyl group (C3) will be found further downfield, typically in the δ 60–70 ppm region. The carbons of the n-butyl chain will appear in the aliphatic region (δ 10–40 ppm). The six carbons of the trifluorophenyl ring will resonate in the aromatic region (δ 110–160 ppm). Their signals will be split into doublets or doublet of doublets due to coupling with the directly attached fluorine atoms (¹JCF) and adjacent fluorine atoms (²JCF, ³JCF), which is a key feature in identifying fluorinated aromatic systems. olemiss.edupearson.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Coupling |

| C1 (Ar-C≡) | 80 - 90 | ddd (JCF) |

| C2 (≡C-CH) | 85 - 95 | d (JCF) |

| C3 (CH-OH) | 60 - 70 | - |

| C4 (CH₂) | 35 - 45 | - |

| C5 (CH₂) | 25 - 35 | - |

| C6 (CH₂) | 20 - 30 | - |

| C7 (CH₃) | 10 - 15 | - |

| C1' (C-C≡) | 110 - 120 | m (JCF) |

| C2' (C-F) | 150 - 160 | d (¹JCF) |

| C3' (C-F) | 140 - 150 | dd (¹JCF, ²JCF) |

| C4' (C-F) | 150 - 160 | d (¹JCF) |

| C5' (C-H) | 120 - 130 | d (JCF) |

| C6' (C-H) | 110 - 120 | d (JCF) |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environments and Substituent Effects

Fluorine-19 NMR is an exceptionally sensitive and informative technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgnih.gov A key advantage is its wide chemical shift range, which minimizes signal overlap and makes spectral interpretation more straightforward. azom.comnih.gov

In this compound, the three fluorine atoms are chemically non-equivalent and will therefore give rise to three distinct signals. These signals are expected to appear as complex multiplets (doublet of doublets) due to coupling between adjacent fluorine atoms (ortho ³JFF and meta ⁴JFF) and coupling to nearby aromatic protons (ortho ³JHF and meta ⁴JHF). The chemical shifts for fluorine atoms on an aromatic ring typically appear between -100 and -200 ppm. azom.com The precise chemical shifts and coupling constants are highly sensitive to the electronic environment and can confirm the 2,3,4-substitution pattern on the phenyl ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| F2 | -135 to -145 | dd | ³J(F2-F3) ≈ 20 Hz, ⁴J(F2-H6') |

| F3 | -150 to -160 | ddd | ³J(F3-F2) ≈ 20 Hz, ³J(F3-F4) ≈ 20 Hz, J(F-H) |

| F4 | -140 to -150 | dd | ³J(F4-F3) ≈ 20 Hz, J(F-H) |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show a correlation between the methine proton (H3) and the adjacent methylene protons (H4), and sequential correlations along the entire n-butyl chain (H4 to H5, H5 to H6, H6 to H7). It would also reveal the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the ¹H signal at ~4.5 ppm to the ¹³C signal at ~65 ppm (C3).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule. Key HMBC correlations would include:

From the methine proton (H3) to the alkynyl carbons (C1 and C2) and to carbons C4 and C5.

From the aromatic protons (H5' and H6') to various aromatic carbons and, importantly, to the alkynyl carbon C1, confirming the connection of the phenyl ring to the alkyne.

From the methylene protons at C4 to the carbinol carbon C3 and the alkynyl carbon C2.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to molecular vibrations. pressbooks.pub The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The most prominent feature will be a strong, broad absorption band in the region of 3400–3650 cm⁻¹ corresponding to the O-H stretching vibration of the secondary alcohol group; its broadness is due to intermolecular hydrogen bonding. libretexts.orglibretexts.orgspectroscopyonline.com A weak but sharp absorption is expected in the 2100–2260 cm⁻¹ range, which is characteristic of the C≡C triple bond stretch of an internal alkyne. orgchemboulder.com Strong absorptions due to C-H stretching of the alkyl chain will be observed between 2850 and 2960 cm⁻¹. libretexts.org Aromatic C-H stretches typically appear just above 3000 cm⁻¹. Finally, strong C-F stretching vibrations for the trifluorophenyl group are expected in the fingerprint region, typically between 1100 and 1400 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretch, H-bonded | 3400 - 3650 | Strong, Broad |

| Aromatic (C-H) | Stretch | 3020 - 3100 | Medium |

| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |

| Alkyne (C≡C) | Stretch | 2100 - 2260 | Weak, Sharp |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium |

| Fluoroaromatic (C-F) | Stretch | 1100 - 1400 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

The molecular ion peak (M⁺) for this compound would be expected at an m/z value corresponding to its molecular weight (C₁₃H₁₃F₃O). The presence of the aromatic ring should make the molecular ion peak relatively prominent. whitman.edu

Common fragmentation pathways for this molecule would include:

Loss of water: A peak at [M-18]⁺ is expected due to the elimination of H₂O from the alcohol group.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can lead to the loss of a butyl radical (•C₄H₉), resulting in a significant fragment.

Propargylic cleavage: Cleavage of the bond between C3 and C4 is also a likely fragmentation pathway.

Fragmentation of the aromatic ring: The fluorophenyl moiety can undergo fragmentation, leading to ions corresponding to the loss of fluorine (F•) or hydrogen fluoride (B91410) (HF). whitman.edu

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Identity | Fragmentation Pathway |

| 246.09 | [M]⁺ | Molecular Ion |

| 228.08 | [M - H₂O]⁺ | Loss of water |

| 189.05 | [M - C₄H₉]⁺ | Alpha-cleavage, loss of butyl radical |

| 133.00 | [C₇H₅F₂]⁺ | Fragment of trifluorophenylalkyne |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Raman Spectroscopy and Other Vibrational Spectroscopic Techniques

Vibrational spectroscopy, encompassing both Raman and infrared (IR) spectroscopy, provides profound insights into the molecular structure of compounds by probing their fundamental vibrational modes. For a complex molecule such as this compound, these techniques allow for the characterization of its distinct functional groups: the trifluorinated aromatic ring, the disubstituted alkyne, the secondary alcohol, and the alkyl chain. While Raman and IR spectroscopy are complementary, they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser, and is sensitive to vibrations that cause a change in the polarizability of the molecule.

The analysis of this compound would be expected to reveal a complex but interpretable spectrum, with specific vibrational modes corresponding to the stretching and bending of its various bonds. Due to the absence of a center of symmetry, many vibrational modes are likely to be active in both Raman and IR spectra. However, the intensities of the corresponding bands will differ significantly, providing complementary information. For instance, the C≡C triple bond stretch is expected to be a strong band in the Raman spectrum due to the high polarizability of the π-electron system, while the O-H stretch of the alcohol group will be a prominent feature in the IR spectrum due to its large dipole moment.

Predicted Vibrational Modes of this compound

The vibrational spectrum of this compound can be dissected by considering the contributions from its primary structural components: the 2,3,4-trifluorophenyl group and the hept-1-yn-3-ol side chain.

2,3,4-Trifluorophenyl Group Vibrations:

The trifluorophenyl moiety is characterized by several distinct vibrational modes. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C-F stretching vibrations of fluorinated aromatic compounds give rise to strong bands in the 1360-1000 cm⁻¹ range. The exact positions of these bands are sensitive to the substitution pattern on the benzene (B151609) ring. In-plane and out-of-plane bending vibrations of the C-H and C-F bonds, as well as the aromatic C=C stretching and ring deformation modes, will also be present. The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1400 cm⁻¹ region.

Hept-1-yn-3-ol Side Chain Vibrations:

The side chain introduces several additional characteristic vibrational modes. The most notable is the C≡C stretching vibration of the disubstituted alkyne, which is expected to appear in the 2260-2190 cm⁻¹ range. This band is typically strong in the Raman spectrum. The C-H stretching vibrations of the alkyl chain (butyl group) will be observed in the 2960-2850 cm⁻¹ region. The O-H stretching vibration of the secondary alcohol will produce a broad, strong band in the IR spectrum, typically in the 3600-3200 cm⁻¹ range, with its breadth being indicative of hydrogen bonding. The C-O stretching vibration of the secondary alcohol is expected in the 1150-1050 cm⁻¹ region. Additionally, various bending vibrations (scissoring, wagging, twisting, and rocking) of the CH₂, and CH₃ groups will be present in the fingerprint region (below 1500 cm⁻¹).

The following tables provide a summary of the predicted key vibrational frequencies for this compound, based on known data for analogous functional groups.

Table 1: Predicted Vibrational Frequencies for the 2,3,4-Trifluorophenyl Group

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Raman Intensity | Expected IR Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aromatic C=C Stretch | 1600 - 1400 | Strong | Medium to Strong |

| C-F Stretch | 1360 - 1000 | Medium | Strong |

| In-plane C-H Bend | 1300 - 1000 | Medium | Medium |

| Out-of-plane C-H Bend | 900 - 675 | Weak | Strong |

| Ring Deformation | Variable (fingerprint region) | Medium | Medium |

Table 2: Predicted Vibrational Frequencies for the Hept-1-yn-3-ol Side Chain

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Raman Intensity | Expected IR Intensity |

| O-H Stretch | 3600 - 3200 | Weak | Strong, Broad |

| Alkyl C-H Stretch | 2960 - 2850 | Strong | Strong |

| C≡C Stretch (disubstituted) | 2260 - 2190 | Strong | Weak to Medium |

| CH₂/CH₃ Bending | 1470 - 1370 | Medium | Medium |

| C-O Stretch (secondary alcohol) | 1150 - 1050 | Weak | Strong |

| O-H Bend | 1420 - 1330 | Weak | Medium |

Detailed Research Findings from Analogous Compounds:

Similarly, the vibrational spectra of secondary alcohols like propargyl alcohol have been well-characterized. The O-H and C-O stretching modes are particularly informative. The presence of hydrogen bonding can significantly broaden and shift the O-H stretching band to lower wavenumbers.

Computational studies using methods like Density Functional Theory (DFT) are powerful tools for predicting vibrational spectra. Such calculations on fluorinated phenylalkynes and secondary propargyl alcohols can provide theoretical frequencies and intensities that correlate well with experimental data, aiding in the assignment of complex spectra. For the 2,3,4-trifluorophenyl group, computational analyses have shown that the C-F stretching modes can couple with other vibrations, leading to a complex pattern in the fingerprint region that is highly characteristic of the substitution pattern.

Broader Research Implications and Applications in Chemical Science

Role of Fluorinated Organic Compounds in Materials Science

The incorporation of fluorine into organic molecules has a profound impact on their material properties, leading to the development of high-performance materials for a wide array of applications. nbinno.com The strong carbon-fluorine bond contributes to the exceptional stability of fluorinated compounds, making them resistant to degradation under harsh environmental conditions.

Fluorinated polymers represent a unique class of materials with a combination of properties that are highly sought after in advanced applications. nih.gov The synthesis of these polymers often involves the use of fluorinated building blocks to create materials with tailored functionalities. sigmaaldrich.comalfa-chemistry.com For instance, fluoropolymers are known for their excellent chemical resistance, thermal stability, low coefficients of friction, and superior electrical insulation properties. wikipedia.orgpageplace.de These characteristics make them indispensable in industries such as aerospace, automotive, electronics, and medicine. nih.govpageplace.de

The design of fluorinated functional materials also extends to the development of coatings with non-stick and water-repellent properties, specialty lubricants, and fire-fighting foams. nbinno.comwikipedia.org The introduction of fluorinated segments into polyurethane, for example, results in materials with enhanced hydrophobicity, weather resistance, and thermal stability. mdpi.com The synthesis of such materials can be achieved through various polymerization techniques, including radical polymerization of fluorinated monomers. acs.org

Below is a table summarizing the key properties and applications of some common fluorinated polymers:

| Fluoropolymer | Key Properties | Common Applications |

| Polytetrafluoroethylene (PTFE) | High thermal stability, chemical inertness, low coefficient of friction | Non-stick coatings, lubricants, seals, electrical insulation |

| Polyvinylidene fluoride (B91410) (PVDF) | Good chemical resistance, mechanical strength, piezoelectric properties | Membranes, battery components, chemical processing equipment |

| Ethylene tetrafluoroethylene (B6358150) (ETFE) | High strength, durability, transparency to UV light | Architectural membranes, coatings, wire and cable insulation |

| Fluorinated Polyurethane (FPU) | Hydrophobicity, weather resistance, thermal stability | Coatings, sealants, biomedical devices |

Fluorinated organic compounds play a pivotal role in the advancement of modern electronic and energy technologies. In the realm of liquid crystal displays (LCDs), fluorinated liquid crystals are essential components. tandfonline.comtandfonline.comresearchandmarkets.comrsc.org The incorporation of fluorine atoms into liquid crystal molecules allows for the fine-tuning of their physical properties, such as dielectric anisotropy, optical anisotropy, and viscosity. rsc.org This tailoring of properties is crucial for achieving high-performance displays with features like high contrast, wide viewing angles, and low power consumption. tandfonline.comtandfonline.com Fluorination also enhances the stability and reliability of LCDs. researchgate.net

In the energy sector, fluorinated materials are critical for the development of sustainable energy technologies. chim.itunifi.it In solar cells, fluorinated polymers are used as protective films that shield the photovoltaic cells from environmental degradation, thereby improving their lifespan and efficiency. americanchemistry.comriken.jp The incorporation of fluorine into the light-harvesting polymers of organic solar cells can also lower the molecular orbital energy levels, leading to higher output voltage and reduced energy losses. riken.jp

Fluoropolymers are also integral to the functioning of fuel cells. Perfluorinated ion-exchange membranes are at the heart of many low-temperature fuel cells, facilitating proton transport while preventing fuel crossover. chim.italfa-chemistry.com Furthermore, fluorinated binders are used in the electrodes of lithium-ion batteries to enhance their performance and durability. chim.it The fluorination of materials used in fuel cells can also improve their oxidative stability in acidic environments. mdpi.com

Utilization as Versatile Building Blocks in Complex Molecule Synthesis

Fluorinated organic compounds, including fluorinated propargylic alcohols, are valuable building blocks in the synthesis of more complex molecules with enhanced properties. digitellinc.comolemiss.edu The presence of fluorine can significantly influence the biological activity, metabolic stability, and lipophilicity of pharmaceutical and agrochemical compounds. digitellinc.comolemiss.edu It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. alfa-chemistry.com

The trifluoromethyl group, in particular, is a highly sought-after substituent in drug design due to its ability to act as a bioisostere for other functional groups and to block metabolic pathways. sigmaaldrich.com Fluorinated building blocks provide synthetic chemists with the tools to introduce fluorine and fluorinated alkyl groups into a wide range of organic molecules, thereby modulating their properties for specific applications. sigmaaldrich.comalfa-chemistry.com The synthesis of these building blocks often involves specialized fluorination techniques, such as halofluorination. beilstein-journals.org

Propargylic alcohols, as a class of compounds, are recognized as versatile synthons in organic transformations due to their bifunctional nature, possessing both an alkyne and a hydroxyl group. researchgate.net They are readily employed in cyclization, substitution, and addition reactions to construct a variety of carbocyclic and heterocyclic frameworks. researchgate.net The direct transformation of propargylic alcohols can also lead to the formation of allenes, which are important structural motifs in many natural products and biologically active molecules. rsc.org

Future Directions in the Research of Fluorinated Propargylic Alcohols

The field of fluorinated propargylic alcohols is poised for significant growth, driven by the increasing demand for advanced materials and complex organic molecules with tailored properties. Future research in this area is likely to focus on several key directions.

One promising avenue is the development of novel and more efficient synthetic methodologies for the preparation of fluorinated propargylic alcohols. This includes the exploration of new catalysts and reagents that can achieve high levels of stereoselectivity and regioselectivity in the introduction of fluorine and the propargylic alcohol moiety. researchgate.net The use of visible-light-mediated fluorination and other modern synthetic techniques could offer milder and more sustainable routes to these valuable compounds. mdpi.com

Another important research direction will be the expanded application of fluorinated propargylic alcohols as building blocks in the synthesis of complex and biologically active molecules. Their unique combination of functional groups makes them ideal starting materials for the construction of diverse molecular architectures. Further exploration of their reactivity in various organic transformations will undoubtedly lead to the discovery of new synthetic pathways and the creation of novel compounds with potential applications in medicine and agriculture.

Finally, the investigation of the material properties of polymers and other functional materials derived from fluorinated propargylic alcohols is a largely unexplored area with significant potential. The incorporation of the rigid and electronically distinct propargylic unit, along with the unique properties of the fluorinated aryl group, could lead to the development of new materials with interesting optical, electronic, and thermal properties for applications in advanced technologies. nih.govpageplace.de Continued research into the synthesis and characterization of such materials will be crucial for unlocking their full potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,3,4-trifluorophenyl)hept-1-yn-3-ol, and how do fluorinated intermediates influence reaction efficiency?

- Methodological Answer : The synthesis of trifluorophenyl-containing compounds often involves cross-coupling reactions or arylating agents. For example, 2,3,4-trifluorobenzenesulfonyl chloride ( ) is a key reagent for introducing trifluorophenyl groups into aromatic systems via nucleophilic substitution or coupling reactions. Optimization of reaction conditions (e.g., temperature, catalyst) is critical due to the electron-withdrawing nature of fluorine atoms, which can slow down reactivity. Palladium-catalyzed Sonogashira coupling may be employed to introduce the alkyne moiety, followed by hydroxylation at the 3-position.

Q. What safety precautions are essential when handling fluorinated aryl compounds like this compound?

- Methodological Answer : Fluorinated aromatic compounds often exhibit acute toxicity via inhalation, dermal contact, or ingestion ( ). Key precautions include:

- Use of fume hoods and PPE (gloves, lab coats, safety goggles).

- Immediate decontamination of spills with absorbent materials (e.g., silica gel).

- Storage in sealed containers under inert gas to prevent degradation.

- Referencing SDS protocols for emergency measures (e.g., eye irrigation, medical consultation for inhalation exposure) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : NMR to confirm fluorine substitution patterns and NMR for alkyne and hydroxyl proton signals.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-TOF for accurate mass determination).

- Chromatography : HPLC or GC with fluorinated-phase columns to separate and quantify impurities.

Advanced Research Questions

Q. How does the spatial arrangement of fluorine atoms on the phenyl ring affect the compound’s reactivity and selectivity in catalytic reactions?

- Methodological Answer : The position of fluorine atoms significantly influences electronic and steric properties. For example, in 1-(2,3,4-trifluorophenyl) derivatives, the meta-fluorine atoms create a strong electron-deficient aromatic system, enhancing electrophilic substitution rates at specific positions (). Comparative studies (see table below) show that ortho-fluorine atoms increase steric hindrance, reducing accessibility for bulky catalysts. Researchers should use computational modeling (e.g., DFT) to predict reactive sites and optimize ligand-catalyst pairs.

| Compound | Fluorine Positions | Key Reactivity Traits |

|---|---|---|

| 1-(2,4,6-Trifluorophenyl) | 2,4,6 | High symmetry, reduced polarity |

| 1-(2,3,4-Trifluorophenyl) | 2,3,4 | Electron-deficient, regioselective |

| 1-(2,4-Difluorophenyl) | 2,4 | Moderate reactivity, less steric bulk |

| Adapted from comparative data in . |

Q. What strategies can mitigate contradictions in reported synthetic yields for fluorinated aryl-alkyne derivatives?

- Methodological Answer : Discrepancies in yields often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but compete with fluorinated groups for coordination sites.

- Catalyst Deactivation : Fluorine’s electronegativity can poison palladium catalysts; using bidentate ligands (e.g., XPhos) improves stability.

- Moisture Sensitivity : Hydroxyl groups in the target compound require anhydrous conditions during alkyne functionalization. Systematic DOE (Design of Experiments) approaches are recommended to isolate critical variables.

Q. How is this compound utilized as an intermediate in medicinal chemistry, and what structural analogs demonstrate bioactivity?

- Methodological Answer : The trifluorophenyl group enhances lipophilicity and metabolic stability, making it valuable in drug candidates. For example, 1-(2,3,4-trifluorobenzoyl)azetidin-3-ol ( ) is a bioactive intermediate with a similar fluorinated aryl motif. Researchers can modify the alkyne or hydroxyl groups to develop kinase inhibitors or antimicrobial agents. Structure-activity relationship (SAR) studies should focus on fluorine’s impact on binding affinity using crystallography or docking simulations.

Key Considerations for Experimental Design

- Contradiction Analysis : When replicating literature procedures, compare fluorination methods (e.g., direct fluorination vs. pre-fluorinated building blocks) and validate intermediates via spectroscopic cross-checks.

- Advanced Characterization : Utilize X-ray crystallography to resolve stereochemical uncertainties caused by fluorine’s van der Waals interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.